N'-(4-methylphenyl)-N,2,2-triphenylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzene ring, an ethanimidamide group, and phenyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of benzeneethanamine with 4-methylbenzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with diphenylamine in the presence of a catalyst to yield the final compound.
Industrial Production Methods
Industrial production of Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems and continuous monitoring helps in optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneethanimidamide, n-hydroxy-n’-(4-methylphenyl)-
- Benzeneethanimidamide, n,n-bis(1-methylethyl)-n’-(4-methylphenyl)sulfonyl
- Benzeneethanimidamide, n-hydroxy-4-(trifluoromethyl)-
Uniqueness
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
4172-74-1 |
---|---|
Molekularformel |
C27H24N2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
N'-(4-methylphenyl)-N,2,2-triphenylethanimidamide |
InChI |
InChI=1S/C27H24N2/c1-21-17-19-25(20-18-21)29-27(28-24-15-9-4-10-16-24)26(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-20,26H,1H3,(H,28,29) |
InChI-Schlüssel |
QDKDQXZZOMEOFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(C(C2=CC=CC=C2)C3=CC=CC=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.